4-Trimethylsilanylethynyl-benzoic acid ethyl ester, 97%

Übersicht

Beschreibung

Molecular Structure Analysis

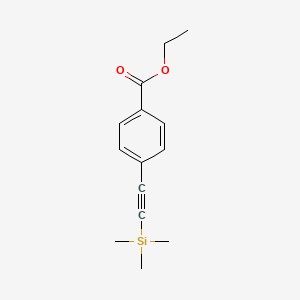

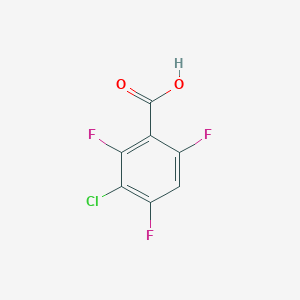

The molecular structure of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester can be represented by the SMILES stringCSi(C)C#Cc1ccc(cc1)C(O)=O . This indicates that the molecule contains a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzoic acid ethyl ester group. Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester include a density of 1.0±0.1 g/cm³, a boiling point of 299.2±32.0 °C at 760 mmHg, and a flash point of 112.0±20.7 °C . It also has a molar refractivity of 72.4±0.4 cm³ and a polar surface area of 26 Ų .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

This compound has been used in the synthesis of salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which were assayed in vitro as potential antimycotic agents against eight fungal strains . The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .

Synthesis of Substituted Phenylene-Ethynylene-Based Conjugated Rods

A series of -substituted-4-(4-trimethylsilanylethynyl-phenylethynyl)benzenes have been prepared via Pd/Cu-catalysed cross-coupling of 1-iodo- or bromo-p-substituted benzenes with 1-(trimethylsilylethynyl)-4-ethynyl benzene . This compound plays a crucial role in the synthesis of these conjugated rods .

Synthesis of Basic Esters

This compound can be used in the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid . These compounds have been evaluated for antihypertensive and local anesthetic activity .

Eigenschaften

IUPAC Name |

ethyl 4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAVGUOKLFNPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((trimethylsilyl)ethynyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)

![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)

![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)

![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)